Norhydromorphone is derived from hydromorphone, which itself is a semi-synthetic opioid synthesized from morphine. The classification of norhydromorphone falls under the category of opioids, specifically as a phenanthrene derivative. Its chemical structure allows it to interact with opioid receptors in the central nervous system, contributing to its analgesic effects.
The synthesis of norhydromorphone has been explored through various methods. A notable approach involves the isolation from urine samples of patients treated with hydromorphone. In laboratory settings, norhydromorphone can be synthesized from dihydromorphine or hydromorphone through specific chemical reactions.
Norhydromorphone has a complex molecular structure characterized by its phenanthrene backbone and a piperidine ring. The molecular formula is , with a molecular weight of approximately 255.35 g/mol.
Norhydromorphone participates in several chemical reactions that are essential for its metabolic pathways and therapeutic applications:
The mechanism of action of norhydromorphone involves its interaction with opioid receptors, particularly the mu-opioid receptor subtype. Upon binding:
Norhydromorphone possesses several notable physical and chemical properties:
Norhydromorphone's applications primarily revolve around its use in pain management:
Norhydromorphone (CAS 14696-23-2) is a semisynthetic morphinan alkaloid with the molecular formula C₁₆H₁₇NO₃ and a molecular weight of 271.31 g/mol [9]. Its core structure consists of a pentacyclic framework featuring a partially hydrogenated phenanthrene moiety, classified as a 4,5-epoxymorphinan [7]. The compound exhibits specific stereochemical properties due to four chiral centers, conferring an absolute configuration of 4R,4aR,7aR,12bS as defined by IUPAC nomenclature [9]. This configuration is critical for its interaction with biological targets, as confirmed by the InChI key SWIRXSKBBSJXGY-UIHHKEIPSA-N, which encodes stereoisomeric information [7] [9].
The molecule contains a secondary amine group at the piperidine nitrogen (position 17), distinguishing it from tertiary amine opioids. X-ray crystallography confirms that the fused ring system adopts a "T-shaped" conformation, with the hydroxyl group at C9 and the ketone at C7 contributing to hydrogen-bonding capabilities [5]. Computational modeling predicts a logP value of 0.85–1.10, indicating moderate lipophilicity, and a polar surface area of 58.56 Ų that influences solubility and membrane permeability [7] [9].
Property | Value |
---|---|
Absolute configuration | (4R,4aR,7aR,12bS) |
Chiral centers | 4 |
Ring conformation | T-shaped pentacyclic system |
Hydrogen bond acceptors | 4 |
Hydrogen bond donors | 2 (C9-OH, N-H) |
Norhydromorphone derives from hydromorphone through N-demethylation, replacing the tertiary N-methyl group (CH₃) of hydromorphone with a primary amine (NH₂) [2] [9]. This structural modification reduces the basicity of the piperidine nitrogen, shifting the pKa from ~9.0 in hydromorphone to ~10.4 in norhydromorphone [7]. The absence of the N-methyl group increases molecular polarity by 16%, as evidenced by lower octanol-water partition coefficients (logP 0.85 vs. 1.55 for hydromorphone), significantly impacting blood-brain barrier penetration [9].
Functional group alterations also affect electronic distribution. Quantum mechanical calculations reveal decreased electron density at the nitrogen atom in norhydromorphone (partial charge +0.32 vs. +0.18 in hydromorphone), reducing its affinity for μ-opioid receptor (MOR) hydrophobic binding pockets [5] [9]. The retention of the C9 phenolic hydroxyl and C7 ketone groups preserves hydrogen-bonding capacity comparable to hydromorphone, but the primary amine enhances water solubility by ~30% [7] [9].
Structural Feature | Hydromorphone | Norhydromorphone | Biological Consequence |
---|---|---|---|
N-substituent | Tertiary methylamine | Primary amine | ↑ polarity; ↓ BBB penetration |
pKa (amine) | ~9.0 | ~10.4 | Altered protonation at physiological pH |
logP | 1.55 | 0.85–1.10 | ↓ Lipophilicity |
H-bond donor capacity | 1 | 2 | ↑ Solubility in aqueous media |
The primary synthetic route to norhydromorphone involves regioselective N-demethylation of hydromorphone. The most efficient method employs 2,2,2-trichloroethyl chloroformate (Troc-Cl) as a demethylating agent [2]. This two-step process begins with carbamate formation, where Troc-Cl reacts with the tertiary amine of hydromorphone to yield N-carbotrichloroethoxy-norhydromorphone. Subsequent zinc-acetic acid reduction hydrolyzes the carbamate, cleaving the methyl group and generating norhydromorphone in yields exceeding 85% [2] [9]. Alternative catalytic demethylation uses platinum(IV) oxide under hydrogen atmosphere, achieving ~90% conversion but requiring stringent temperature control (50–60°C) [9].
Mechanistic studies confirm that N-demethylation proceeds via nucleophilic substitution: the chloroformate electrophile attacks the nitrogen, forming a quaternary intermediate that undergoes E2 elimination when heated. Catalytic hydrogenation alternative follows a reductive pathway where adsorbed hydrogen disrupts the C-N bond [5]. Verification of successful demethylation relies on ¹H NMR spectroscopy, where the disappearance of the N-methyl singlet at ~2.45 ppm confirms conversion [2].
Method | Reagents/Conditions | Yield | Advantages |
---|---|---|---|
Trichloroethyl chloroformate | 1. Troc-Cl, CH₂Cl₂, 0°C; 2. Zn/AcOH, 25°C | 85–90% | |
Catalytic hydrogenation | PtO₂, H₂ (60 psi), EtOH, 50°C | 88–92% | No halogenated byproducts |
Montzka’s procedure | α-Chloroethyl chloroformate, reflux | 75% | Scalable for industrial production |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: